molecular formula C13H8ClIN2O2 B14814392 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-iodoaniline

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-iodoaniline

Cat. No.: B14814392
M. Wt: 386.57 g/mol
InChI Key: XDVMISSAPHCKRF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-iodoaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-iodoaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N-(2-chloro-5-nitrobenzylidene)-4-iodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrobenzylidene)-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrobenzylidene)-4-iodoaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-iodoaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloro-5-nitrobenzylidene)-3-hydroxybenzohydrazide
  • N’-(2-Chloro-5-nitrobenzylidene)-3-nitrobenzohydrazide
  • N’-(2-Chloro-5-nitrobenzylidene)-2-hydroxybenzohydrazide

Uniqueness

N-(2-chloro-5-nitrobenzylidene)-4-iodoaniline is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these substituents with the nitro group provides a distinct chemical profile that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C13H8ClIN2O2

Molecular Weight

386.57 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-(4-iodophenyl)methanimine

InChI

InChI=1S/C13H8ClIN2O2/c14-13-6-5-12(17(18)19)7-9(13)8-16-11-3-1-10(15)2-4-11/h1-8H

InChI Key

XDVMISSAPHCKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)I

Origin of Product

United States

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